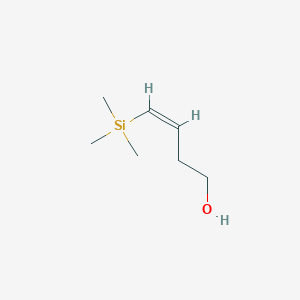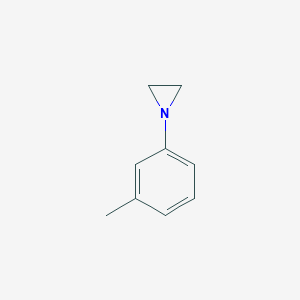
2,9-Dimethyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The addition of methyl groups at the 2 and 9 positions of the purine ring structure modifies its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the direct alkylation of adenine using methylating agents under controlled conditions. For instance, the Mitsunobu reaction under microwave-assisted conditions has been employed to achieve selective alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar alkylation techniques. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dimethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the purine ring.
Scientific Research Applications
2,9-Dimethyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying purine metabolism and enzyme interactions.
Industry: It can be used in the synthesis of materials with specific chemical properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-9H-purine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or biochemical research .
Comparison with Similar Compounds
2,6,9-Trisubstituted Purines: These compounds have substitutions at the 2, 6, and 9 positions and are studied for their anticancer properties.
9-Sulfonyl-9H-purines: These derivatives are investigated for their antiviral activities, particularly against hepatitis C virus.
Uniqueness: 2,9-Dimethyl-9H-purine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other purine derivatives may not be as effective.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2,9-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)11(2)4-9-6/h3-4H,1-2H3 |
InChI Key |
ANQNPMRPZVJUMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)



![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)







![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)

